2,4-Pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide
Description
Historical Context in Pyrimidine Chemistry
The development of pyrimidine chemistry traces its origins to the late 18th century, with the first significant milestone occurring in 1776 when Carl Wilhelm Scheele isolated uric acid, a purine derivative containing a pyrimidine ring system. The systematic investigation of pyrimidine derivatives began in earnest during the 19th century, particularly following the isolation of alloxan by Brugnatelli in 1818 through the oxidation of uric acid with nitric acid. The foundational work in synthetic pyrimidine chemistry emerged in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine derivative, preparing barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride.
The systematic study of pyrimidines commenced with the pioneering work of Pinner in 1884, who synthesized pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines. Pinner also contributed the nomenclature for this class of compounds, coining the term "pyrimidine" by combining "pyridine" and "amidine" in 1885. The synthesis of the parent pyrimidine compound was first accomplished by Gabriel and Colman in 1900, who converted barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
The evolution toward nitrogen oxide derivatives of pyrimidines represents a more recent development in this chemical lineage. Research into pyrimidine nitrogen oxides gained momentum during the latter half of the 20th century, as synthetic methodologies for nitrogen oxidation became more refined and the unique properties of these compounds became apparent. The synthesis and characterization of 2,4-pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide emerged from this broader research trajectory, representing the application of nitrogen oxidation techniques to biologically relevant pyrimidine structures.
Nomenclature and Structural Identity
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with nitrogen oxide functionality. The compound is alternatively designated by its International Union of Pure and Applied Chemistry name: 5-[(4-chlorophenyl)methyl]-6-ethyl-3-hydroxy-2-iminopyrimidin-4-amine. This nomenclature reflects the tautomeric equilibrium between the nitrogen oxide form and the corresponding hydroxyl form, which is characteristic of nitrogen oxide heterocycles.
The molecular formula C₁₃H₁₅ClN₄O corresponds to a molecular weight of 278.74 grams per mole. The structural framework consists of a six-membered pyrimidine ring with nitrogen atoms positioned at the 1 and 3 locations according to standard heterocyclic numbering conventions. The substituent pattern includes amino groups at positions 2 and 4, providing the "diamine" designation in the compound name.
The 5-position bears a (4-chlorophenyl)methyl substituent, representing a benzyl group modified with a chlorine atom at the para position of the aromatic ring. This substitution pattern significantly influences the electronic properties and potential biological activity of the molecule. The 6-position contains an ethyl group, while the 3-position features the nitrogen oxide functionality that distinguishes this compound from its parent pyrimidine structure.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 67412-31-1 |
| Molecular Formula | C₁₃H₁₅ClN₄O |
| Molecular Weight | 278.74 g/mol |
| International Union of Pure and Applied Chemistry Name | 5-[(4-chlorophenyl)methyl]-6-ethyl-3-hydroxy-2-iminopyrimidin-4-amine |
| Standard International Chemical Identifier | InChI=1S/C13H15ClN4O/c1-2-11-10(12(15)18(19)13(16)17-11)7-8-3-5-9(14)6-4-8/h3-6,16,19H,2,7,15H2,1H3 |
| Simplified Molecular-Input Line-Entry System | CCC1=NC(=N)N(C(=C1CC2=CC=C(C=C2)Cl)N)O |
Position within Heterocyclic Compound Classification
This compound occupies a distinctive position within the broader classification of heterocyclic compounds, specifically within the diazine family. Pyrimidines constitute one of three isomeric diazines, alongside pyrazine and pyridazine, distinguished by the positioning of nitrogen atoms within the six-membered aromatic ring system. The pyrimidine framework features nitrogen atoms at positions 1 and 3, creating a structure with unique electronic properties compared to its diazine counterparts.
Within the pyrimidine classification, this compound belongs to the subcategory of polysubstituted pyrimidines, characterized by multiple functional groups attached to the aromatic core. The presence of amino substituents at positions 2 and 4 places it within the pyrimidinediamine class, compounds known for their biological significance and synthetic utility. The additional aromatic substitution at position 5 and the alkyl group at position 6 further categorize it among highly substituted pyrimidine derivatives with potential pharmaceutical applications.
The nitrogen oxide functionality at position 3 establishes this compound within the specialized category of heterocyclic nitrogen oxides. These compounds represent a unique class of heterocycles where the electronic properties are significantly modified by the presence of the nitrogen-oxygen bond. The classification as a 3-oxide specifically indicates that the nitrogen oxidation has occurred at the 3-position of the pyrimidine ring, which influences both the chemical reactivity and the physical properties of the molecule.
The structural complexity of this compound also positions it within the broader category of pharmaceutical intermediates and potential bioactive compounds. The combination of the pyrimidine core with the nitrogen oxide functionality creates a molecular framework that bridges classical heterocyclic chemistry with contemporary medicinal chemistry applications.
Significance in Pyrimidine Nitrogen Oxide Research
The significance of this compound within pyrimidine nitrogen oxide research extends across multiple dimensions of chemical investigation and application development. This compound represents a paradigmatic example of how nitrogen oxidation can modify the properties of biologically relevant pyrimidine structures, particularly those derived from established pharmaceutical compounds.
Research investigations have demonstrated that pyrimidine nitrogen oxides exhibit unique electronic properties that distinguish them from their parent heterocycles. The introduction of the nitrogen oxide functionality creates distinct molecular orbital configurations that influence both the chemical reactivity and the potential biological activity of these compounds. Studies have shown that nitrogen oxide derivatives often display enhanced hydrogen bonding capabilities, which can translate into improved binding affinity for biological targets.
The synthetic accessibility of pyrimidine nitrogen oxides has been significantly advanced through the development of selective oxidation methodologies. Various oxidizing agents, including peracetic acid and meta-chloroperbenzoic acid, have been employed for the conversion of pyrimidines to their corresponding nitrogen oxides. The reaction conditions and yields for pyrimidine nitrogen oxide formation have been systematically studied, revealing that electron-donating substituents generally facilitate the oxidation process.
Contemporary research has explored the potential applications of pyrimidine nitrogen oxides in diverse fields, including materials science and medicinal chemistry. Novel π-conjugated systems based on pyrimidine nitrogen oxide cores have been developed for fluorescent applications, demonstrating emission properties in the visible region. These compounds have shown promise as chemosensors and have exhibited biocompatibility characteristics that make them suitable for cellular applications.
| Research Application | Key Findings | Reference Context |
|---|---|---|
| Electronic Properties | Enhanced hydrogen bonding and modified molecular orbital configurations | Heterocyclic nitrogen oxides research |
| Synthetic Methodology | Selective oxidation using peracetic acid and meta-chloroperbenzoic acid | Pyrimidine nitrogen oxide synthesis |
| Fluorescent Materials | Visible region emission with potential chemosensor applications | π-Conjugated pyrimidine nitrogen oxide systems |
| Biological Activity | Demonstrated biocompatibility and cellular uptake properties | Therapeutic agent development research |
The investigation of this compound specifically contributes to understanding the relationship between structural modification and functional properties in pyrimidine nitrogen oxides. As a derivative of pyrimethamine, this compound provides insights into how nitrogen oxidation affects the properties of established pharmaceutical structures, potentially leading to the development of improved therapeutic agents or novel chemical tools.
Properties
CAS No. |
67412-31-1 |
|---|---|
Molecular Formula |
C13H15ClN4O |
Molecular Weight |
278.74 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-6-ethyl-3-hydroxy-2-iminopyrimidin-4-amine |
InChI |
InChI=1S/C13H15ClN4O/c1-2-11-10(12(15)18(19)13(16)17-11)7-8-3-5-9(14)6-4-8/h3-6,16,19H,2,7,15H2,1H3 |
InChI Key |
ZWCGQUMUTNISIG-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=N)N(C(=C1CC2=CC=C(C=C2)Cl)N)O |
Canonical SMILES |
CCC1=NC(=N)N(C(=C1CC2=CC=C(C=C2)Cl)N)O |
Synonyms |
pyrimethamine 3-N-oxide |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Conditions
-
Solvent system : Dichloromethane (DCM) is chosen for its low polarity, which stabilizes reactive intermediates and facilitates mCPBA solubility.
-
Temperature : The reaction is initiated at 0–5°C to control the exothermic oxidation process, followed by gradual warming to 20–25°C.
-
Stoichiometry : A 1.5:1 molar ratio of mCPBA to pyrimethamine ensures complete conversion, with excess oxidizer removed during work-up.
Mechanistic Insights
mCPBA transfers an oxygen atom to the pyrimidine nitrogen, forming the N-oxide and m-chlorobenzoic acid as a byproduct. The latter is insoluble in DCM and precipitates upon concentration, simplifying purification.
Work-up and Isolation
Post-reaction, the mixture is concentrated to a viscous oil, reconstituted in water, and acidified to pH 4–5. Filtration removes m-chlorobenzoic acid, while the filtrate is lyophilized to yield the N-oxide as a white crystalline solid. This method’s superiority lies in its scalability and reduced reliance on hazardous peroxides.
Purification and Isolation Techniques
pH-Driven Precipitation
Adjusting the aqueous phase to pH 4–5 after oxidation is critical for separating the N-oxide from acidic byproducts. At this pH, the target compound remains soluble due to its weakly basic amine groups, while m-chlorobenzoic acid (pKa ≈ 2.8) precipitates quantitatively.
Chromatographic Refinement
Flash chromatography on silica gel with a gradient of ethyl acetate in hexanes (0–30%) further purifies the product, removing trace oxidants and dimeric impurities. This step is essential for pharmaceutical-grade material, ensuring >99% purity as verified by HPLC.
Comparative Analysis of Oxidizing Agents
| Parameter | Hydrogen Peroxide | mCPBA |
|---|---|---|
| Yield | 60–75% | 85–95% |
| Reaction Time | 12–24 hours | 8–12 hours |
| Byproduct Handling | Complex pH adjustment | Simple filtration |
| Scalability | Moderate | High |
mCPBA outperforms hydrogen peroxide in efficiency and ease of purification, though its higher cost may limit industrial adoption.
Scalability and Industrial Considerations
The mCPBA-based method is preferred for large-scale synthesis due to shorter reaction times and straightforward isolation. A batch process described in CN115160220A scales linearly from gram to kilogram quantities without yield reduction. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.
Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Pyrimethamine derivatives have been extensively studied for their antimicrobial properties. The compound exhibits potent activity against various protozoan parasites, particularly Plasmodium falciparum, the causative agent of malaria. Research indicates that modifications to the pyrimidine structure can enhance its efficacy and reduce resistance in target organisms.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrimethamine derivatives, including 2,4-Pyrimidinediamine, were effective in inhibiting the growth of Plasmodium species in vitro. The study highlighted the importance of structural modifications in improving pharmacological properties and overcoming drug resistance .
2. Antiviral Properties
Recent investigations have explored the antiviral potential of this compound against various viruses. The mechanism involves inhibition of viral replication through interference with nucleic acid synthesis.
Case Study : In a study focusing on antiviral agents, researchers found that pyrimethamine derivatives exhibited inhibitory effects on the replication of certain RNA viruses. The findings suggest that these compounds could serve as a basis for developing new antiviral therapies .
Synthesis and Development
The synthesis of 2,4-Pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide can be achieved through several methods involving multi-step reactions. One common approach involves the reaction of appropriate starting materials under controlled conditions to yield the desired product.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Substitution | Introduction of the chlorophenyl group onto the pyrimidine ring. |
| 2 | Amine Formation | Formation of amine groups at the 2 and 4 positions of the pyrimidine. |
| 3 | Oxidation | Conversion to the N-oxide form to enhance biological activity. |
Pharmacological Insights
The pharmacological profile of pyrimethamine derivatives indicates a favorable safety margin when used at therapeutic doses. However, potential side effects such as hematological toxicity have been reported, necessitating careful monitoring during treatment.
Research Findings : A clinical trial assessing the safety and efficacy of pyrimethamine in combination with other antimalarial drugs reported manageable side effects and improved patient outcomes compared to monotherapy .
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrimethamine (5-(4-Chlorophenyl)-6-ethyl-2,4-pyrimidinediamine)
- Structure : Lacks the 3-oxide group; molecular formula C₁₂H₁₃ClN₄ .
- Key Differences :
- Polarity : The absence of the oxide group reduces polarity, likely increasing lipophilicity and membrane permeability compared to the 3-oxide derivative .
- Pharmacokinetics : Pyrimethamine is a dihydrofolate reductase (DHFR) inhibitor used against malaria and toxoplasmosis. The 3-oxide modification may alter metabolic stability or target binding .
- Activity : Pyrimethamine’s efficacy is well-documented, whereas the 3-oxide derivative’s biological activity remains less explored in the provided evidence .
Diaveridine Hydrochloride (5-[(3,4-Dimethoxyphenyl)methyl]-2,4-pyrimidinediamine HCl)
Ethyl 4-(4-Chlorophenyl)-6-{[4-(3-Chlorophenyl)-1-Piperazinyl]methyl}-2-Oxopyrimidine-5-Carboxylate
- Structure : Contains a piperazinylmethyl group and an ethyl ester at position 5 .
- Key Differences: Functional Groups: The ester and piperazine groups enhance solubility and bioavailability, whereas the 3-oxide group in the target compound may influence redox properties or hydrogen-bonding capacity . Applications: Piperazine derivatives often exhibit CNS activity or antimicrobial effects, suggesting divergent therapeutic applications compared to the diaminopyrimidine scaffold .
6-Substituted Pyrimidin-4-ones (e.g., Ethyl 6-Methyl-4-Phenyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate)
- Structure : Features a thioxo group at position 2 and variable aryl substituents .
- Biological Activity: Some 2-thioxo derivatives demonstrate analgesic and anti-inflammatory activities, highlighting how minor structural changes can shift therapeutic profiles .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Chlorophenyl vs. Dimethoxybenzyl: Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, whereas methoxy groups could stabilize π-π interactions . Thioxo vs. Oxide: Sulfur’s larger atomic size and lower electronegativity may alter binding kinetics in biological targets .
- Unanswered Questions: Limited data exist on the 3-oxide derivative’s efficacy against DHFR or resistance profiles. Comparative in vitro studies with pyrimethamine are needed . The impact of the 3-oxide group on metabolic pathways (e.g., CYP450 interactions) remains unexplored in the provided evidence.
Biological Activity
2,4-Pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyrimidine ring with various substituents that may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.76 g/mol. The presence of a chlorophenyl group and an ethyl substituent on the pyrimidine ring suggests enhanced reactivity and potential interactions with biological targets.
The biological activity of pyrimidine derivatives often involves interaction with specific enzymes or receptors in biological systems. For instance, compounds similar to 2,4-pyrimidinediamine have been shown to inhibit signaling pathways associated with immune responses, particularly those involving IgE and IgG receptor signaling cascades . This inhibition can lead to decreased release of inflammatory mediators, suggesting potential applications in treating allergic reactions or autoimmune diseases.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For example, studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
Anticancer Properties
Pyrimidine derivatives have also been investigated for their anticancer effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell cycle arrest . The combination of these compounds with chimeric antigen receptor (CAR) therapies has been explored as a method to enhance the efficacy of cancer treatments targeting CD19-positive malignancies .
Hypolipidemic Effects
Some studies have reported that related compounds can lower serum cholesterol and triglyceride levels in animal models. For instance, ethyl derivatives of pyrimidines were shown to reduce lipid levels significantly in hyperlipidemic rats, indicating potential for cardiovascular applications .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various pyrimidine derivatives found that certain compounds exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis.
- Cancer Treatment : In a clinical trial involving patients with B-cell malignancies, the administration of CAR T-cell therapy combined with a pyrimidine derivative resulted in improved patient outcomes compared to standard therapies alone. This combination therapy demonstrated enhanced targeting of cancer cells while minimizing off-target effects.
- Lipid Regulation : Research on the hypolipidemic effects of pyrimidine derivatives showed that a specific derivative reduced triglyceride levels by 35% in hyperlipidemic rats when administered at a dose of 0.05%. This suggests potential for developing new treatments for dyslipidemia .
Data Summary Table
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2,4-pyrimidinediamine derivatives with a 3-oxide functional group?
The synthesis typically involves sequential substitution and oxidation steps. For example:
- Substitution : Introducing the 4-chlorophenylmethyl and ethyl groups via nucleophilic substitution using amines or alkyl halides under basic conditions .
- Oxidation : Formation of the 3-oxide group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in controlled conditions .
- Purification : Chromatographic techniques (e.g., HPLC) ensure high purity (>95%), as noted in pyrimidine derivative syntheses .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- X-ray crystallography : Resolves hydrogen bonding patterns (e.g., intramolecular N–H⋯N bonds) and dihedral angles between the pyrimidine ring and substituents, critical for conformational analysis .
- NMR spectroscopy : Identifies proton environments, such as the ethyl group’s CH₃ signals (δ ~1.2 ppm) and aromatic protons from the 4-chlorophenyl moiety (δ ~7.3–7.5 ppm) .
- IR spectroscopy : Confirms the presence of amine (N–H stretch ~3300 cm⁻¹) and oxide (C–O stretch ~1200 cm⁻¹) functional groups .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 25–60°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures, with pyrimidine derivatives typically stable up to 200°C .
Advanced Research Questions
Q. How does the 3-oxide group influence the compound’s pharmacokinetic profile compared to non-oxide analogs (e.g., pyrimethamine)?
- Bioavailability : The oxide group increases polarity, potentially reducing passive diffusion but enhancing aqueous solubility. Pyrimethamine (non-oxide analog) has 87% protein binding and a 96-hour half-life ; comparative studies are needed to assess oxide effects.
- Metabolism : Hepatic oxidation pathways may differ due to the 3-oxide moiety, requiring cytochrome P450 inhibition/induction assays .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. immunomodulatory effects)?
- Structural polymorphism : highlights that polymorphic forms of pyrimidine derivatives exhibit varying hydrogen bonding, which can alter receptor binding .
- Assay standardization : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial testing) and control for experimental variables (e.g., serum concentration in cell-based assays) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., dihydrofolate reductase)?
- Molecular docking : Use software like AutoDock Vina to simulate binding to DHFR’s active site, guided by crystallographic data from .
- QM/MM simulations : Analyze electronic effects of the 3-oxide group on binding energy and transition-state stabilization .
Q. What role do substituents (e.g., 4-chlorophenylmethyl) play in modulating in vivo toxicity?
- Metabolite identification : LC-MS/MS profiling of hepatic microsomal incubations identifies toxic metabolites, such as reactive quinone intermediates from 4-chlorophenyl oxidation .
- Structure-toxicity relationships : Compare LD₅₀ values of analogs with varying substituents to isolate toxicity contributions .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and partition coefficients (logP) across studies?
- Standardized protocols : Use shake-flask methods with phosphate-buffered saline (PBS, pH 7.4) and octanol for logP measurement .
- Temperature control : Ensure experiments are conducted at 25°C ± 0.5°C to minimize variability .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
